REACTION_SMILES
|
[C:19]([c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)(=[O:26])[Cl:27].[CH3:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18].[CH3:1][c:2]1[c:3]([NH2:4])[cH:5][cH:6][c:7]([N+:9](=[O:10])[O-:11])[cH:8]1.[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1>>[CH3:1][c:2]1[c:3]([NH:4][C:19]([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)=[O:26])[cH:5][cH:6][c:7]([N+:9](=[O:10])[O-:11])[cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc([N+](=O)[O-])ccc1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc([N+](=O)[O-])ccc1NC(=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |